molecular formula C12H21NO5 B11789360 (S)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid

(S)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid

Cat. No.: B11789360
M. Wt: 259.30 g/mol
InChI Key: GJZYDQLMLYHLAE-MRVPVSSYSA-N
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Description

(S)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with consistent quality .

Mechanism of Action

The mechanism of action of (S)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid primarily involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is unique due to its specific structure, which includes a morpholine ring and a dimethyl substitution. This structure provides distinct reactivity and stability compared to other Boc-protected compounds .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(3S)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-7-17-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1

InChI Key

GJZYDQLMLYHLAE-MRVPVSSYSA-N

Isomeric SMILES

CC1([C@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)O)C

Canonical SMILES

CC1(C(N(CCO1)C(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

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